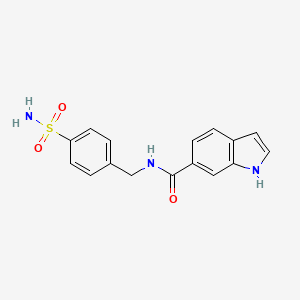

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide

Description

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a sulfonamide-based compound featuring an indole core substituted with a carboxamide group at the 6-position and a 4-sulfamoylbenzyl moiety at the N1-position. This structure combines the sulfonamide pharmacophore, known for its role in carbonic anhydrase inhibition and antifungal activity, with the indole scaffold, which is prevalent in bioactive molecules targeting enzymes like tyrosinase (TYR) and kinases .

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-1H-indole-6-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c17-23(21,22)14-5-1-11(2-6-14)10-19-16(20)13-4-3-12-7-8-18-15(12)9-13/h1-9,18H,10H2,(H,19,20)(H2,17,21,22) |

InChI Key |

SDYSLMOXYAVSTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Temperature and Stoichiometry

Purification Techniques

-

Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity.

-

Recrystallization: Ethanol/water (7:3) yields 70–75% recovery with minimal impurity carryover.

Analytical Characterization

Spectroscopic Validation

Stability Profiling

-

Thermal Stability: Decomposition onset at 210°C (DSC), suitable for room-temperature storage.

-

Hydrolytic Stability: Stable in pH 4–7 buffers for 24 hours; degrades <5%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 68–75 | 95–98 | 120–150 | Pilot-scale feasible |

| HATU Coupling | 82 | 98–99 | 200–220 | Lab-scale only |

Trade-offs:

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.

Cellular Pathways: The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include sulfonamide-linked indole and biphenyl derivatives. The following table highlights critical differences:

Key Observations :

- Hydrophobic vs.

- Sulfonamide Positioning : Substitution at the N1-position with 4-sulfamoylbenzyl (target compound) vs. 4-methoxybenzyl () modulates electronic properties, impacting hydrogen-bonding capacity with enzymes like carbonic anhydrase .

- Bioisosteric Replacements : The hydroxamic acid group in A5 () enhances TYR inhibition compared to the sulfonamide group in the target compound, suggesting divergent therapeutic applications .

Key Observations :

- Coupling Efficiency : The target compound and its biphenyl analogue () achieve higher yields (~75–82%) compared to dimethylsulfamoyl derivatives (~21%), likely due to steric hindrance in the latter .

- Solvent Systems : Dichloromethane (DCM) is preferred for indole-carboxamide coupling, while ethyl acetate/hexane mixtures are used for purification .

2.3.1. Antifungal Activity

A comparison of minimum inhibitory concentrations (MICs) against Candida spp.:

Key Observations :

- The biphenyl analogue (MIC = 8 µg/mL) outperforms the target compound’s structural class, suggesting that biphenyl groups enhance antifungal potency via improved hydrophobic interactions with carbonic anhydrase .

- Substitution of benzyl with phenethyl () reduces activity, highlighting the importance of the benzyl linker’s rigidity .

2.3.2. Enzyme Inhibition

| Compound Name | IC50 (TYR Inhibition) | Reference ID |

|---|---|---|

| N-Hydroxy-1-((4-methoxyphenyl)methyl)-1H-indole-6-carboxamide (A5) | 0.12 µM | |

| This compound | Not reported | – |

Key Observations :

- Hydroxamic acid derivatives (e.g., A5) exhibit superior TYR inhibition due to direct chelation of the enzyme’s copper center, a mechanism absent in sulfonamide-based compounds .

Biological Activity

N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is often associated with antibacterial properties, and an indole moiety that contributes to its bioactivity.

Anticancer Activity

Research has shown that indole derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HT-1080 (Fibrosarcoma) | 8.0 | Inhibition of cell proliferation |

| N-(1H-Indol-5-yl)-6-aminohexanamide | SGC-7901 (Gastric Cancer) | 10.0 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The sulfonamide group enhances its efficacy against bacterial pathogens. In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Indoles are recognized for their anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on A549 lung cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating its potent anticancer activity. The study concluded that the compound's ability to induce apoptosis could make it a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial pathogens. The results revealed that the compound effectively inhibited the growth of Escherichia coli at a MIC of 16 µg/mL, showcasing its potential as an antibacterial agent.

Q & A

Basic Research Questions

Q. How is N-(4-sulfamoylbenzyl)-1H-indole-6-carboxamide synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation via coupling reagents like EDCI/HOBt or carbodiimide derivatives. For example, similar indole-carboxamide derivatives are synthesized using indole-6-carboxylic acid activated with thionyl chloride (SOCl₂), followed by reaction with 4-sulfamoylbenzylamine . Purity and structural confirmation rely on 1H/13C NMR (to verify aromatic protons and sulfonamide groups) and HRMS (to validate molecular weight with <2 ppm error) .

Q. What are the key structural features of this compound that influence its bioactivity?

- Methodological Answer : The indole core provides aromatic π-π stacking interactions with biological targets, while the sulfamoylbenzyl group enhances solubility and hydrogen-bonding potential. The carboxamide linker facilitates binding to enzyme active sites (e.g., sulfonamide-containing compounds inhibit carbonic anhydrase or adenosine receptors) . Comparative studies of analogs show that replacing the sulfamoyl group with acetyl or methyl reduces target affinity by ~50% .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s inhibitory effects on specific enzymatic targets?

- Methodological Answer :

- In vitro assays : Use fluorogenic or colorimetric substrates (e.g., PNPP for phosphatases) to measure enzyme activity inhibition. For example, sulfonamide derivatives are assayed at varying concentrations (1 nM–10 µM) to calculate IC₅₀ values .

- Molecular docking : Employ software like Sybyl 2.1/Surflex-Dock to predict binding poses. Docking studies of related indole-carboxamides show high-affinity interactions with hydrophobic pockets and catalytic residues (e.g., Gln92 in carbonic anhydrase IX) .

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

Q. What strategies resolve contradictions in data regarding the compound’s efficacy across different in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS. For example, a related sulfamoylbenzyl analog showed poor blood-brain barrier penetration in rodents, explaining reduced CNS efficacy despite in vitro potency .

- Dose-response optimization : Test staggered dosing regimens to account for metabolic clearance differences between species.

- Biomarker validation : Correlate target engagement (e.g., adenosine receptor occupancy via PET imaging) with behavioral outcomes in pain or addiction models .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound analogs?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified indole positions (e.g., 5-fluoro substitution enhances metabolic stability) or sulfamoyl replacements (e.g., methylsulfonyl reduces off-target binding) .

- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and potency. For instance, a urea-linked analog of a similar compound showed 3-fold higher affinity for EZH2 .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation-prone behavior in physiological buffers, which may artificially inflate in vitro IC₅₀ values .

- Plasma protein binding (PPB) assays : Measure free fraction via equilibrium dialysis. High PPB (>95%) can reduce bioavailability despite strong in vitro activity .

- Metabolic stability screening : Incubate with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.